Methyl 4-fluoro-3-hydroxybutanoate
Description
Methyl 4-fluoro-3-hydroxybutanoate (MFHB) is a fluorinated ester derivative of hydroxybutanoic acid. Its structure features a hydroxyl group at the C3 position, a fluorine atom at C4, and a methyl ester moiety at the terminal carboxyl group. Fluorination often enhances metabolic stability and alters polarity, as seen in other fluorinated compounds like 3′-fluoro-4-dimethylaminoazobenzene, which exhibited increased carcinogenicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C5H9FO3 |
|---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9FO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI Key |
SDSISQOTKSXENM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-fluoro-3-oxobutanoate.
Reduction: The ester group can be reduced to yield the corresponding alcohol, methyl 4-fluoro-3-hydroxybutanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the reaction.
Major Products Formed:
Oxidation: Methyl 4-fluoro-3-oxobutanoate.
Reduction: Methyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s stability and selectivity by forming strong hydrogen bonds with active site residues . Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Methyl Esters
MFHB belongs to the methyl ester family, which includes compounds like methyl salicylate and methyl 2-benzoylamino-3-oxobutanoate. Key comparisons include:
Methyl salicylate, for example, is volatile and used in topical analgesics, while MFHB’s fluorine may reduce volatility .
Fluorinated Organic Compounds
Fluorine substitution significantly impacts chemical behavior. For instance:
- 3′-Fluoro-4-dimethylaminoazobenzene: This azo dye showed double the carcinogenicity of its non-fluorinated parent compound in rats, attributed to enhanced metabolic stability and protein-binding affinity .
- 4′-Trifluoromethyl-4-dimethylaminoazobenzene: In contrast, trifluoromethyl substitution rendered the compound non-carcinogenic, likely due to steric hindrance and reduced metabolic activation .
MFHB’s fluorine atom may similarly stabilize the molecule against enzymatic degradation, though its biological effects remain unstudied in the provided evidence.
Hydroxybutanoate Derivatives
Hydroxybutanoates, such as 3-hydroxybutanoic acid esters, are precursors to biodegradable polymers. Key differences include:
- Methyl 3-Hydroxybutanoate: Lacks fluorine, leading to lower metabolic stability but higher biodegradability.
- Ethyl 4-Fluoro-3-hydroxybutanoate: Structural similarity to MFHB but with an ethyl ester group; fluorination may enhance lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
